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Compound of Interest
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Cat. No.: B12373985 Get Quote

Application Note: Spectroscopic Analysis of
Penicillic Acid
Introduction

Penicillic acid (C₈H₁₀O₄, Molar Mass: 170.16 g/mol ) is a mycotoxin produced by several

species of Aspergillus and Penicillium fungi.[1] Its presence in agricultural commodities such as

corn, grains, and fruits is a significant concern for food safety due to its cytotoxic, hepatotoxic,

and carcinogenic properties.[1] Accurate identification and quantification of Penicillic acid are

therefore critical. This document provides detailed nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data, along with standardized protocols for the analysis of this

compound, intended for researchers in natural products chemistry, toxicology, and drug

development.

Nuclear Magnetic Resonance (NMR) Data
While NMR spectroscopy is a primary tool for the structural elucidation of organic molecules,

fully assigned, publicly available ¹H and ¹³C NMR datasets for Penicillic acid are not abundant

in the literature. However, based on its chemical structure, a skilled analyst can predict the

expected resonances. The following tables summarize these anticipated signals.

Structure of Penicillic Acid: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
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Note: Penicillic acid exists in tautomeric forms, which can lead to additional or broadened

signals in NMR spectra.

Table 1: Expected ¹H NMR Signals for Penicillic Acid

Atom Number
Predicted
Chemical Shift
(δ) ppm

Multiplicity Protons Assignment

H-2 ~5.5 - 6.0 Singlet (s) 1H Olefinic proton

H-7 (OCH₃) ~3.8 - 4.2 Singlet (s) 3H Methoxy protons

H-9 (CH₃) ~1.9 - 2.2 Singlet (s) 3H
Methyl protons

on double bond

H-10 (CH₂) ~4.8 - 5.2 Singlet (s) 2H

Exocyclic

methylene

protons

COOH ~10.0 - 13.0
Broad Singlet (br

s)
1H

Carboxylic acid

proton

Table 2: Expected ¹³C NMR Signals for Penicillic Acid
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Atom Number
Predicted Chemical
Shift (δ) ppm

Carbon Type Assignment

C-1 ~165 - 170 Quaternary (C=O)
Carboxylic acid

carbonyl

C-2 ~100 - 110 Methine (CH) Olefinic carbon

C-3 ~160 - 165 Quaternary (C)
Olefinic carbon (enol

ether)

C-4 ~190 - 200 Quaternary (C=O) Ketone carbonyl

C-5 ~145 - 155 Quaternary (C) Olefinic carbon

C-6 ~120 - 130 Methylene (CH₂)
Exocyclic methylene

carbon

C-7 (OCH₃) ~55 - 60 Methyl (CH₃) Methoxy carbon

C-8 (CH₃) ~20 - 25 Methyl (CH₃) Methyl carbon

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) data,

enabling the confirmation of elemental composition. Tandem mass spectrometry (MS/MS)

further elucidates the structure through controlled fragmentation.

Table 3: High-Resolution MS Data for Penicillic Acid

Ion/Adduct Observed m/z Theoretical m/z
Elemental
Composition

[M+H]⁺ 171.0646 171.0652 C₈H₁₁O₄

[M+Na]⁺ 193.0465 193.0471 C₈H₁₀O₄Na

[M+H-H₂O]⁺ 153.0546 153.0546 C₈H₉O₃

[2M+H]⁺ 341.1231 341.1231 C₁₆H₂₁O₈

[2M+Na]⁺ 363.1050 363.1050 C₁₆H₂₀O₈Na
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Data sourced from PubChem and ResearchGate.[2][3]

Table 4: Key MS/MS Fragmentation of Penicillic Acid ([M+H]⁺ = 171.06)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss

171.06 153.05 H₂O

171.06 125.06 H₂O + CO

171.06 111.04 C₂H₂O₂ (from lactone ring)

Data sourced from PubChem.[2]

Visualized Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of Penicillic

acid using both NMR and LC-MS/MS techniques.
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Caption: Analytical workflow for Penicillic acid characterization.
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Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines a general procedure for acquiring NMR spectra for a purified small

molecule like Penicillic acid.

1. Sample Preparation:

Accurately weigh 3-5 mg of purified Penicillic acid.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃; or Methanol-d₄, CD₃OD) in a clean vial.

For referencing, the residual solvent peak can be used. Alternatively, add a small amount of

an internal standard like tetramethylsilane (TMS).

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (example on a 500 MHz spectrometer):

Spectrometer: 500 MHz NMR Spectrometer

Probe: Standard 5 mm broadband probe

Temperature: 298 K (25 °C)

3. Data Acquisition:

¹H NMR:

Pulse Program: zg30 (or equivalent)
Spectral Width: ~16 ppm
Acquisition Time: ~3 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 16-64 (adjust for concentration)

¹³C{¹H} NMR:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: zgpg30 (or equivalent proton-decoupled experiment)
Spectral Width: ~240 ppm
Acquisition Time: ~1 second
Relaxation Delay (d1): 2 seconds
Number of Scans: 1024 or more (adjust for concentration and time)

4. Data Processing:

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to

the Free Induction Decay (FID).

Perform a Fourier Transform.

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC

77.16 ppm) or TMS (0 ppm).

Protocol 2: LC-MS/MS Sample Preparation and Analysis
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and

Safe) method for the extraction and analysis of Penicillic acid from a solid matrix.[4]

1. Sample Preparation (QuEChERS Extraction):

Homogenize the sample matrix (e.g., fruit, grain).

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase

separation and remove water. Vortex for 1 minute.

Centrifuge at 4000 rpm for 5 minutes.
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Transfer the upper organic layer (ethyl acetate) to a new tube containing a cleanup sorbent

mix (e.g., primary secondary amine (PSA) and C18).

Vortex for 1 minute and centrifuge again.

Evaporate the final extract to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.

2. Instrumentation and Conditions:

System: UHPLC coupled to a tandem mass spectrometer (e.g., Q-Exactive Orbitrap or a

triple quadrupole).[2][5]

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 8-10 minutes, hold

for 2 minutes, and then re-equilibrate.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Mode: Full scan MS for precursor identification and targeted MS/MS or data-dependent

acquisition (DDA) for fragmentation.

Capillary Voltage: ~3.5 kV.

Scan Range (Full MS): m/z 100-500.
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Collision Energy (MS/MS): Use a stepped or optimized collision energy (e.g., 10-40 eV) to

obtain characteristic fragments.

4. Data Analysis:

Process the chromatograms using instrument-specific software.

Identify Penicillic acid based on its retention time and the accurate mass of its precursor ion

(e.g., [M+H]⁺ at m/z 171.0652).

Confirm the identity by matching the acquired MS/MS fragmentation pattern with reference

spectra or the data in Table 4.

For quantification, create a calibration curve using certified reference standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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